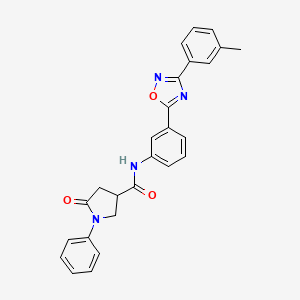
2-chloro-N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide, also known as CPOB, is a chemical compound that has been widely studied for its potential use in scientific research. CPOB is a benzamide derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation. In
Mécanisme D'action
The mechanism of action of 2-chloro-N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide is not fully understood, but it is thought to involve the modulation of GPCR signaling pathways. This compound has been shown to selectively modulate certain GPCRs, leading to changes in downstream signaling pathways. This in turn can lead to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. One study found that this compound can modulate the activity of the dopamine D2 receptor, leading to changes in dopamine signaling pathways. Another study found that this compound can modulate the activity of the adenosine A2A receptor, leading to changes in adenosine signaling pathways. These effects suggest that this compound may have potential therapeutic applications in the treatment of neurological and psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-chloro-N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide is its selectivity for certain GPCRs, which makes it a valuable tool for investigating their function. However, one limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to interpret its effects on downstream signaling pathways. Additionally, this compound is a relatively new compound, and more research is needed to fully understand its potential applications and limitations.
Orientations Futures
There are several future directions for research on 2-chloro-N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide. One area of interest is in the development of more selective modulators of GPCRs, which could lead to the development of more targeted therapies for a range of diseases. Another area of interest is in the study of the physiological effects of this compound, which could provide insights into its potential therapeutic applications. Finally, more research is needed to fully understand the mechanism of action of this compound, which could lead to the development of more effective modulators of GPCR signaling pathways.
Méthodes De Synthèse
The synthesis of 2-chloro-N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide involves the reaction of 2-chlorobenzoyl chloride with 3-amino-5-phenyl-1,2,4-oxadiazole in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 3-aminophenylboronic acid in the presence of a palladium catalyst to yield the final product, this compound.
Applications De Recherche Scientifique
2-chloro-N-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been studied for its potential use in a range of scientific research applications. One area of interest is in the study of G protein-coupled receptors (GPCRs), which are a class of cell surface receptors that play a key role in a range of physiological processes. This compound has been shown to be a selective modulator of certain GPCRs, making it a valuable tool for investigating their function.
Propriétés
IUPAC Name |
2-chloro-N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN3O2/c22-18-12-5-4-11-17(18)20(26)23-16-10-6-9-15(13-16)21-24-19(25-27-21)14-7-2-1-3-8-14/h1-13H,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIEQIOQJTHZDOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(E)-N'-(2,6-dichlorobenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7691299.png)



![(4S)-4- Ethyl-1,12-dihydro-4-hydroxyquino[2`3`:3,4]pyrrolo[1,2-b][2,7]naphthyridine- 3,14(2H,4H)-dione](/img/structure/B7691334.png)

![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7691349.png)

